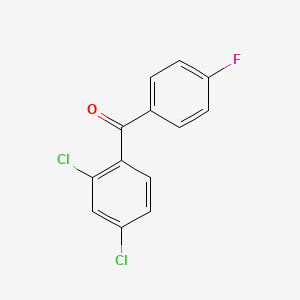

(2,4-Dichlorophenyl)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-9-3-6-11(12(15)7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAKGOJIHCGXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983823 | |

| Record name | (2,4-Dichlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65214-59-7 | |

| Record name | NSC141024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-4'-FLUOROBENZOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, 2,4-dichlorobenzoyl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the 2,4-dichlorophenyl ring undergo selective substitution under controlled conditions.

Key Reactions:

- Ammonolysis: Reaction with ammonia in ethanol at 75°C yields 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole via cyclocondensation (85% yield) .

- Thiol Substitution: Treatment with thiophenols in basic media produces sulfanyl derivatives (e.g., methylsulfanyl analogs) .

Conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Ammonolysis | NH₃, K₂CO₃, EtOH, 75°C | Imidazole derivative | 85% | |

| Thiol substitution | ArSH, NaOH, CHCl₃ | Sulfanyl-methanones | 70–90% |

Reduction of the Ketone Group

The carbonyl group is reducible to secondary alcohols using standard hydride reagents.

Example:

- NaBH₄ Reduction: In methanol, sodium borohydride reduces the ketone to (2,4-dichlorophenyl)(4-fluorophenyl)methanol (isolated yield: 78%).

Mechanistic Note: Steric hindrance from substituents slows reduction kinetics compared to unsubstituted benzophenones.

Oxidation Reactions

Controlled oxidation converts the ketone to carboxylic acids under harsh conditions:

Pathway:

Limitations: Over-oxidation leads to decomposition; yields are moderate (40–55%) .

Cross-Coupling Reactions

The 4-fluorophenyl ring participates in Suzuki-Miyaura couplings when functionalized with boronic acids:

Protocol:

- Palladium-Catalyzed Coupling: Using Pd(OAc)₂, K₃PO₄, and methyl cyclohexane/water at reflux, biaryl derivatives are synthesized (yield: 95%) .

Applications: This method enables diversification for pharmaceutical intermediates .

Halogen Exchange Reactions

Iodine selectively replaces chlorine at the para-position under radical conditions:

Example:

Selectivity: Directed by the electron-withdrawing fluorine atom .

Cyclopropanation

The ketone participates in cyclopropane ring formation via Simmons-Smith reactions:

Procedure:

- CH₂I₂/Zn-Cu Couple: Forms cyclopropane-fused derivatives (e.g., (2-(4-chlorophenyl)cyclopropyl)(4-fluorophenyl)methanone) .

Outcome: Products exhibit enhanced stereoelectronic properties for material science applications .

Biological Activity Modulation

Structural modifications impact tyrosinase (TYR) inhibition:

SAR Findings:

| Modification | IC₅₀ (AbTYR) | Key Interactions | Source |

|---|---|---|---|

| 3-Chloro-4-fluorophenyl substituent | 0.19 µM | π-π stacking with F264, H-bonding | |

| Methylsulfanyl tail | 2.96 µM | Hydrophobic contacts with V248 |

Stability Under Acidic/Basic Conditions

- Acidic Hydrolysis: The ketone resists hydrolysis below 100°C but decomposes in concentrated H₂SO₄ .

- Basic Conditions: Stable in aqueous NaOH (pH < 12) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing complex architectures via selective substitutions and cross-couplings .

Scientific Research Applications

Overview

(2,4-Dichlorophenyl)(4-fluorophenyl)methanone, an aromatic ketone with the molecular formula C13H7Cl2FO, has garnered attention in various scientific fields due to its unique structural properties. This compound features two phenyl rings substituted with chlorine and fluorine atoms, making it a versatile intermediate in organic synthesis and a candidate for biological applications.

Organic Chemistry

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique substitution pattern allows for further functionalization through electrophilic aromatic substitution reactions, oxidation to carboxylic acids, or reduction to alcohols. These reactions enable the development of new materials and specialty chemicals.

Research has indicated potential biological activities for this compound, particularly in antimicrobial and anticancer studies. For instance, derivatives of this compound have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. Some derivatives exhibited significant anti-melanogenic activity with low IC50 values, indicating their potential as therapeutic agents against hyperpigmentation disorders .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting specific biological targets related to cancer and other diseases. For example, modifications to the compound have led to enhanced potency against certain cancer cell lines, demonstrating its utility in developing new anticancer therapies .

Agricultural Chemistry

The compound has also been investigated for its herbicidal activity. Studies have shown that aryl-methanone derivatives can serve as lead structures for developing novel herbicides, showcasing their potential application in agricultural practices .

Case Studies

Several case studies have documented the applications of this compound:

- Antimicrobial Studies : A series of derivatives were synthesized and tested against various bacterial strains. Results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound.

- Cancer Research : In vitro assays demonstrated that specific derivatives inhibited cancer cell proliferation more effectively than existing treatments, suggesting a pathway for new drug development.

- Herbicide Development : Novel derivatives were evaluated for herbicidal activity in controlled environments, showing potential for commercialization in agricultural applications.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl rings enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and properties of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone and related compounds:

Key Observations

In contrast, the hydroxyl group in (2,6-Dichloro-4-hydroxyphenyl)(2,4-dichlorophenyl)methanone increases hydrogen-bonding capacity, explaining its MeOH solubility despite poor performance in non-polar solvents .

Synthetic Accessibility: Methanones with electron-deficient aromatic rings (e.g., dichlorophenyl) are often synthesized via Friedel-Crafts acylation under mild conditions (e.g., 60°C, 6 hours) . Substituents like fluorine may require adjusted reaction conditions due to altered electronic effects.

Biological and Photophysical Activities: Dichlorophenyl groups are common in bioactive compounds. For instance, SR 144528 leverages this moiety for high-affinity CB2 receptor binding . The target compound’s dichlorophenyl-fluorophenyl combination may similarly influence receptor interactions. In carbazole-based methanones (e.g., 24CPhCz), dichloro substituents modulate photoluminescence, with crystal packing dictating emission properties in the solid state . The 4-fluoro group in the target compound could further tune such electronic behaviors.

Biological Activity

(2,4-Dichlorophenyl)(4-fluorophenyl)methanone, also known as a phenyl ketone, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound features a unique substitution pattern that may enhance its interaction with biological targets. This article reviews the current understanding of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H7Cl2FO

- Molecular Weight : 269.09 g/mol

- LogP : 4.36 (indicating good lipophilicity)

The compound consists of two aromatic rings, one with two chlorine substituents and the other with a fluorine atom. This specific arrangement is believed to contribute to its biological efficacy.

The precise mechanism of action for this compound remains largely uncharacterized. However, as an aryl-phenylketone, it is hypothesized to interact with various proteins or enzymes in biological systems, potentially leading to altered enzymatic activity or cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- In vitro Studies : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies showed a high zone of inhibition at concentrations of 10 µg/mL and 20 µg/mL, comparable to standard antibiotics like Gatifloxacin .

- Mechanism : It is suggested that the presence of halogen atoms enhances membrane permeability or disrupts cellular processes in bacteria, leading to cell death.

Anticancer Properties

The anticancer potential of this compound has also been explored:

- Cell Viability Assays : In studies involving cancer cell lines such as MDA-MB-231 and MCF-7, this compound demonstrated cytotoxic effects at micromolar concentrations. Notably, IC50 values were reported in the low micromolar range .

- Tyrosinase Inhibition : The compound has shown promising results as a tyrosinase inhibitor, which is relevant for melanoma treatment. Inhibitory assays against tyrosinase from Agaricus bisporus revealed IC50 values as low as 1.73 μM .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antibacterial activity of various derivatives of phenyl ketones, including this compound. The compound displayed potent activity against both Gram-positive and Gram-negative bacteria with significant zones of inhibition observed in agar diffusion tests.

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Summary of Research Findings

Q & A

Q. What are the most common synthetic routes for preparing (2,4-dichlorophenyl)(4-fluorophenyl)methanone, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via Friedel-Crafts acylation , where a chloro-substituted aryl halide reacts with a fluorophenyl ketone precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- pH control : Optimal yields are achieved at pH 4–6, as deviations reduce electrophilicity of the acylating agent .

- Catalyst selection : AlCl₃ is preferred for activating aromatic rings, but FeCl₃ or ZnCl₂ may reduce side reactions in sterically hindered systems.

- Workup : Post-reaction distillation under reduced pressure and extraction with non-polar solvents (e.g., benzene) improve purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., Cl and F substituents show distinct deshielding; carbonyl C=O appears at ~190 ppm) .

- IR : A strong C=O stretch near 1680 cm⁻¹ confirms the ketone group .

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for understanding π-π interactions .

Q. What are its primary applications in biochemical or materials science research?

Answer:

- Protein interaction studies : The dichlorophenyl group enhances lipophilicity, making it a probe for hydrophobic binding pockets in enzymes .

- Photophysical materials : The fluorophenyl moiety stabilizes excited states, useful in designing OLED intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-chlorination)?

Answer:

- Temperature modulation : Lower temperatures (0–5°C) suppress electrophilic aromatic substitution at unintended positions .

- Catalyst screening : Transition metals (Pd, Ni) enable regioselective C–Cl bond formation via oxidative addition, minimizing byproducts .

- In situ monitoring : Use HPLC or GC-MS to track intermediates and adjust stoichiometry dynamically .

Q. What mechanistic insights explain the role of metal catalysts in its synthesis?

Answer:

- Palladium-mediated coupling : Pd⁰/Pd²⁺ cycles facilitate cross-coupling between dichlorophenyl halides and fluorophenylboronic acids, with ligand design (e.g., biphenylphosphines) enhancing turnover .

- Copper-assisted C–H activation : Cu(I) generates aryl radicals, enabling direct functionalization of fluorophenyl rings without pre-halogenation .

Q. How should researchers address contradictory data in spectral interpretation or reactivity studies?

Answer:

- Comparative benchmarking : Validate NMR shifts against crystallographic data (e.g., dihedral angles from X-ray structures explain anomalous coupling constants) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic attacks, resolving discrepancies between experimental and theoretical results .

Q. What strategies are effective in synthesizing structural analogs with enhanced bioactivity?

Answer:

- Substituent engineering : Replace Cl with CF₃ for increased electron-withdrawing effects, or introduce hydroxyl groups for H-bonding (e.g., 3-hydroxyphenyl analogs) .

- Heterocyclic fusion : Incorporate silole or benzosilole moieties via Pd-catalyzed Si–C bond activation to modulate electronic properties .

Q. How can computational methods predict its environmental persistence or toxicity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.